3,3-Diisobutyl-2-pyrrolidinone

Lipophilicity LogP Drug-likeness

3,3-Diisobutyl-2-pyrrolidinone (IUPAC: 3,3-bis(2-methylpropyl)pyrrolidin-2-one) is a 3,3-disubstituted γ-butyrolactam with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol. It belongs to the 3,3-dialkyl-2-pyrrolidinone class, a scaffold pharmacologically validated for anticonvulsant activity via positive modulation of GABAₐ receptors.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
CAS No. 2169335-80-0
Cat. No. B1484259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diisobutyl-2-pyrrolidinone
CAS2169335-80-0
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCNC1=O)CC(C)C
InChIInChI=1S/C12H23NO/c1-9(2)7-12(8-10(3)4)5-6-13-11(12)14/h9-10H,5-8H2,1-4H3,(H,13,14)
InChIKeyIJFPDPXQTHQEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diisobutyl-2-pyrrolidinone (CAS 2169335-80-0) – Physicochemical Profile and Structural Identity for Research Procurement


3,3-Diisobutyl-2-pyrrolidinone (IUPAC: 3,3-bis(2-methylpropyl)pyrrolidin-2-one) is a 3,3-disubstituted γ-butyrolactam with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . It belongs to the 3,3-dialkyl-2-pyrrolidinone class, a scaffold pharmacologically validated for anticonvulsant activity via positive modulation of GABAₐ receptors [1]. The compound is commercially available at 95–98% purity from multiple established chemical suppliers and is supplied as a white to pink crystalline powder with a melting point of 34–38 °C, a predicted boiling point of 242.8 °C at 760 mmHg, and a flash point above 110 °C .

Why 3,3-Diisobutyl-2-pyrrolidinone Cannot Be Replaced by Smaller 3,3-Dialkyl or Positional Isomer Analogs


Within the 3,3-dialkyl-2-pyrrolidinone series, anticonvulsant potency and GABAₐ receptor modulation are strongly dependent on the size and branching of the C-3 alkyl substituents [1]. Published structure–activity relationship (SAR) data demonstrate that 3,3-dimethyl substitution yields a compound that is essentially inactive (PTZ ED₅₀ >600 mg/kg), while increasing alkyl chain length and branching progressively enhances potency—with 3,3-diethyl (ED₅₀ = 46 mg/kg) and 3-ethyl-3-isopropyl (ED₅₀ = 68 mg/kg) representing the potency apex among tested analogues [1]. Steric bulk beyond the diethyl/isopropyl-ethyl range has not been systematically evaluated in published anticonvulsant models, meaning the diisobutyl congener occupies a unique, underexplored region of the SAR landscape. Furthermore, the 3,3-disubstituted architecture is pharmacologically distinct from N-alkyl pyrrolidones (which function as aprotic solvents) and from 4-isobutyl-2-pyrrolidinone (a pregabalin intermediate), as the site of substitution determines whether the lactam NH—critical for GABAₐ receptor interaction—remains sterically accessible [2][3].

Quantitative Differentiation Evidence for 3,3-Diisobutyl-2-pyrrolidinone vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3,3-Diisobutyl-2-pyrrolidinone vs. 3,3-Dimethyl and 3,3-Diethyl Analogs

The predicted partition coefficient (LogP) of 3,3-diisobutyl-2-pyrrolidinone is 2.58 , which represents a substantial increase in lipophilicity compared to the 3,3-dimethyl analog (ACD/LogP = −0.42) and the 3,3-diethyl analog (ACD/LogP = 0.64) . This ~3.0 log unit increase relative to the dimethyl congener corresponds to approximately 1,000-fold greater octanol-water partitioning, and a ~1.9 log unit (~80-fold) increase relative to the diethyl analog. The diisobutyl compound is the most lipophilic 3,3-dialkyl-2-pyrrolidinone for which LogP data are publicly available, placing it in a lipophilicity range associated with enhanced passive membrane permeability but also potentially higher metabolic clearance—a profile that is therapeutically distinct from the more hydrophilic dimethyl and diethyl leads.

Lipophilicity LogP Drug-likeness Blood-brain barrier permeability

Molecular Weight and Steric Bulk Differentiation: 3,3-Diisobutyl vs. All Published 3,3-Dialkyl Anticonvulsant Leads

3,3-Diisobutyl-2-pyrrolidinone (MW = 197.32) carries a total of 8 side-chain carbon atoms distributed across two isobutyl groups, making it substantially larger than the most extensively characterized anticonvulsant leads in the 3,3-dialkyl-2-pyrrolidinone series: 3,3-dimethyl (MW = 113.16, 2 side-chain carbons), 3,3-diethyl (MW = 141.21, 4 side-chain carbons), and 3-ethyl-3-isopropyl (MW = 155.24, 5 side-chain carbons) [1]. The published SAR study by Reddy et al. (1996) established that anticonvulsant potency increases with alkyl branching up to the 3-ethyl-3-isopropyl and 3,3-diethyl congeners, but compounds with bulkier substituents (e.g., 3-methyl-3-tert-butyl, MW = 155.24) were explicitly tested and showed a decline in potency relative to the diethyl optimum, indicating a steric tolerance ceiling [1]. The diisobutyl compound, with its two branched 4-carbon substituents, lies beyond the steric limits evaluated in the foundational SAR study and thus serves as a critical probe for defining the upper boundary of steric accommodation at the GABAₐ receptor picrotoxin binding site.

Steric bulk Molecular weight Ligand efficiency SAR exploration Chemical space

Physical State and Melting Point Comparison: Crystalline Solid vs. Liquid Analogs at Ambient Temperature

3,3-Diisobutyl-2-pyrrolidinone is reported as a white to pink crystalline powder with a melting point of 34–38 °C . This physical state differentiates it from the majority of closely related pyrrolidinone analogs: 4-isobutyl-2-pyrrolidinone is described as a colourless to yellow liquid [1]; N-isobutyl-2-pyrrolidone has a melting point of −98 °C (liquid at ambient) ; and 3,3-diethyl-2-pyrrolidinone, while a solid, has no widely reported melting point in vendor listings. In contrast, 3,3-dimethyl-2-pyrrolidinone has a melting point of 65–67 °C [2], significantly higher than the diisobutyl congener. The near-ambient melting point of the diisobutyl compound (34–38 °C) places it in a unique handling category: it is a low-melting crystalline solid that can be processed as a solid at refrigerated or cool ambient temperatures but may soften or liquefy under warm ambient conditions—an important consideration for weighing, formulation, and storage in laboratory workflows.

Physical state Melting point Formulation Handling Crystallinity

Anticonvulsant Class-Level SAR: Positioning 3,3-Diisobutyl-2-pyrrolidinone Within the GABAₐ Receptor Modulatory Pharmacophore

The foundational SAR study by Reddy et al. (1996, J Med Chem) established that within the 3,3-dialkyl-2-pyrrolidinone series, anticonvulsant potency against pentylenetetrazole (PTZ)-induced seizures is a function of alkyl substituent size and branching [1]. Key data from this study: 3,3-dimethyl (7a) was inactive (PTZ ED₅₀ >600 mg/kg); 3-methyl-3-ethyl (7b) had PTZ ED₅₀ = 226 mg/kg; 3,3-diethyl (7c) achieved PTZ ED₅₀ = 46 mg/kg with a protective index (PI = TD₅₀/ED₅₀) of 5.65, comparing favorably to valproic acid (ED₅₀ = 133 mg/kg, PI = 2.12) and ethosuximide (ED₅₀ = 161 mg/kg, PI = 2.35) [1]. Increasing branching further to 3-ethyl-3-isopropyl (7f) yielded PTZ ED₅₀ = 68 mg/kg, while 3-methyl-3-tert-butyl (7e) produced PTZ ED₅₀ = 178 mg/kg, indicating a potency decline with excessive steric bulk at the C-3 position [1]. 3,3-Diisobutyl-2-pyrrolidinone, with two branched 4-carbon substituents, extends beyond the steric range of all compounds in the published SAR dataset. Its anticonvulsant activity has not been reported, but based on the established SAR trend, it is predicted to lie in a region where potency may be attenuated relative to the diethyl optimum—making it a valuable tool compound for defining the steric boundary of productive GABAₐ receptor modulation within this chemotype.

Anticonvulsant GABAₐ receptor Structure-activity relationship Epilepsy Picrotoxin site

Substitution Pattern Differentiation: 3,3-C-Disubstituted Lactam vs. N-Alkyl and 4-Alkyl Pyrrolidinone Isomers

3,3-Diisobutyl-2-pyrrolidinone bears both alkyl substituents at the C-3 position, preserving an unsubstituted lactam NH (hydrogen bond donor count = 1) and an unsubstituted N–H for receptor hydrogen bonding . This is mechanistically critical: the lactam NH of 3,3-dialkyl-2-pyrrolidinones is implicated in hydrogen bonding at the GABAₐ receptor picrotoxin binding site, and the C-3 disubstitution pattern was explicitly identified by Reddy et al. as essential for anticonvulsant activity, with unsubstituted and mono-substituted analogs being essentially inactive [1]. In contrast, N-isobutyl-2-pyrrolidone (CAS 2687-92-5) bears the isobutyl group on the lactam nitrogen, eliminating the N–H hydrogen bond donor and rendering the compound an aprotic solvent devoid of GABAₐ receptor modulatory activity [2]. 4-Isobutyl-2-pyrrolidinone (CAS 61312-87-6), while retaining the lactam NH, places the isobutyl group at the C-4 position—a substitution pattern associated with pregabalin synthetic intermediates rather than direct GABAₐ receptor modulation [3]. The 3,3-disubstitution pattern is therefore structurally mandatory for the anticonvulsant pharmacophore, and among commercially available 3,3-dialkyl variants, the diisobutyl congener provides the greatest steric demands at the receptor-active position.

Regioisomer Substitution pattern Pharmacophore Hydrogen bond donor GABA receptor

Conformational Flexibility and Rotatable Bond Count: Implications for Entropic Binding Penalties

3,3-Diisobutyl-2-pyrrolidinone possesses 4 rotatable bonds (all located in the two isobutyl side chains) , compared to 0 rotatable bonds for 3,3-dimethyl-2-pyrrolidinone and 2 rotatable bonds for 3,3-diethyl-2-pyrrolidinone . This increased conformational freedom carries entropic implications for receptor binding: each freely rotatable bond contributes approximately 0.5–1.5 kcal/mol to the entropic cost of binding (ΔS), meaning the diisobutyl compound may incur an additional entropic penalty of roughly 1–3 kcal/mol relative to the diethyl analog and 2–6 kcal/mol relative to the dimethyl analog [1]. This property is pharmacologically relevant because the anticonvulsant SAR study demonstrated that while increasing alkyl size initially improves potency (dimethyl → diethyl → ethyl-isopropyl), further increases in steric bulk accompanied by greater conformational freedom ultimately reduce activity (methyl-tert-butyl). The diisobutyl compound, with 4 rotatable bonds arranged across two flexible isobutyl chains, represents a unique conformational profile within the series—distinct from the compact tert-butyl group (which is rigid but sterically demanding) and the linear ethyl groups (which have fewer degrees of freedom).

Conformational entropy Rotatable bonds Ligand efficiency Molecular recognition Drug design

Recommended Application Scenarios for 3,3-Diisobutyl-2-pyrrolidinone Based on Quantitative Differentiation Evidence


Steric Probe for Defining the Upper Boundary of the 3,3-Dialkyl-2-pyrrolidinone Anticonvulsant Pharmacophore

Investigators conducting SAR studies on GABAₐ receptor-modulatory lactams should procure 3,3-diisobutyl-2-pyrrolidinone as the most sterically demanding commercially available 3,3-dialkyl congener. The published SAR dataset (Reddy et al., J Med Chem 1996) demonstrates that anticonvulsant potency peaks at 3,3-diethyl (PTZ ED₅₀ = 46 mg/kg) and declines with further branching (3-methyl-3-tert-butyl ED₅₀ = 178 mg/kg), but compounds with two bulky branched substituents were never evaluated [1]. Testing the diisobutyl compound in the PTZ and MES seizure models would resolve whether the potency decline is due to steric volume per se or to the specific geometry of the tert-butyl group, and would define the steric tolerance of the picrotoxin binding site with greater precision than currently possible.

Lipophilicity-Dependent ADME Profiling Within a Single Chemotype Series

The ~3.0 LogP unit span across the 3,3-dialkyl-2-pyrrolidinone series—from 3,3-dimethyl (LogP = −0.42) through 3,3-diethyl (LogP = 0.64) to 3,3-diisobutyl (LogP = 2.58)—provides a rare opportunity to study lipophilicity-driven ADME changes within a congeneric series where the core pharmacophore (lactam ring, NH donor, carbonyl acceptor) remains identical [1]. Researchers can use the diisobutyl compound as the high-logP extreme to assess passive membrane permeability, P-glycoprotein efflux susceptibility, microsomal metabolic stability, and plasma protein binding as a function of lipophilicity while controlling for other molecular recognition elements. This is particularly valuable for CNS drug discovery programs where balancing blood-brain barrier penetration against metabolic clearance is a critical optimization parameter.

Conformational Entropy Probe for Calorimetric Binding Studies

With 4 rotatable bonds (vs. 0 for 3,3-dimethyl and 2 for 3,3-diethyl), 3,3-diisobutyl-2-pyrrolidinone can serve as a calibrated tool for isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies aimed at deconvoluting enthalpic and entropic contributions to GABAₐ receptor binding [1]. By comparing the binding thermodynamics of the dimethyl, diethyl, and diisobutyl congeners, researchers can quantify the entropic penalty per additional rotatable bond within this specific pharmacophore context, informing whether rigidification of the C-3 substituents (e.g., via cyclization to spirocyclic analogs) would be a productive strategy for improving binding affinity.

Negative Control for N-Alkyl Pyrrolidone Solvent Screening Programs

Industrial research groups evaluating N-alkyl pyrrolidones (e.g., N-isobutylpyrrolidone) as replacements for NMP, NEP, or DMF in agrochemical formulations or industrial processes should consider 3,3-diisobutyl-2-pyrrolidinone as a structurally matched C-substituted comparator [1]. Unlike N-isobutylpyrrolidone (an aprotic solvent with no hydrogen bond donor capacity), the 3,3-diisobutyl compound retains the lactam NH, conferring different solvation properties, hydrogen bonding capability, and toxicity profile. Parallel testing of the N-alkyl and C-alkyl isomers enables formulation chemists to attribute performance differences specifically to the hydrogen bond donor status of the pyrrolidinone ring, rather than to general lipophilicity or molecular weight effects.

Quote Request

Request a Quote for 3,3-Diisobutyl-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.